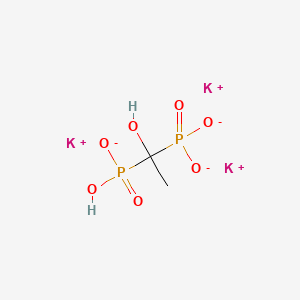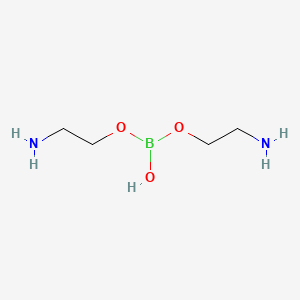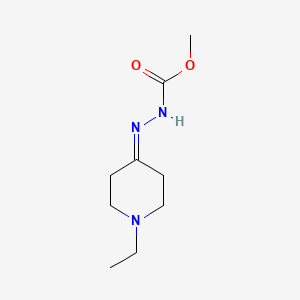
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt is a chemical compound known for its strong chelating properties. It forms stable complexes with metal ions in aqueous solutions, making it useful in various industrial and scientific applications. This compound is often used as a chelating and sequestering agent in detergents, water treatment, and other applications where metal ion control is essential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt typically involves the neutralization of hydroxyethylenediphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous solution, and the pH is adjusted to achieve the desired salt form. The resulting solution is then subjected to spray drying to obtain the solid tripotassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration, to ensure high yield and purity. The use of advanced drying techniques, such as spray drying, helps in obtaining the compound in its solid form, which is easier to handle and store .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: Can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, and iron in aqueous solutions.
Substitution: Requires specific reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry for metal ion analysis.
Biology: Investigated for its potential in inhibiting certain enzymes that require metal ions as cofactors.
Medicine: Explored for its role in bone resorption inhibition and treatment of osteoporosis.
Industry: Utilized in water treatment to prevent scale formation and corrosion, and in detergents to enhance cleaning efficiency
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt involves its ability to form stable complexes with metal ions. By binding to metal ions, it prevents these ions from participating in unwanted reactions, such as scale formation in water systems or enzyme catalysis in biological systems. This chelation process is crucial in various applications, from industrial water treatment to medical therapies for bone diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt
- Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt
- Phosphonic acid, (1-hydroxyethylidene)bis-, potassium salt (1:4)
Uniqueness
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt is unique due to its specific potassium salt form, which provides distinct solubility and stability properties compared to its sodium and tetrasodium counterparts. This makes it particularly suitable for applications requiring high solubility and stability in aqueous solutions .
Propriétés
Numéro CAS |
60376-08-1 |
|---|---|
Formule moléculaire |
C2H5K3O7P2 |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
tripotassium;hydroxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C2H8O7P2.3K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |
Clé InChI |
PRHFJKSAPKLZLP-UHFFFAOYSA-K |
SMILES canonique |
CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[K+].[K+].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)


![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)









